molecular formula C12H14N2O4 B1309541 1-(2-nitrophenyl)piperidine-4-carboxylic Acid CAS No. 438192-02-0

1-(2-nitrophenyl)piperidine-4-carboxylic Acid

Cat. No.: B1309541
CAS No.: 438192-02-0
M. Wt: 250.25 g/mol
InChI Key: KFUXTZKDCWHNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrophenyl)piperidine-4-carboxylic Acid (CAS 438192-02-0) is a notable organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 . It is characterized by a piperidine ring, a common structural motif in many active pharmaceutical ingredients, which is substituted with a carboxylic acid group at the 4-position and a 2-nitrophenyl group at the 1-position . The nitro group on the phenyl ring is a strong electron-withdrawing moiety, which significantly influences the compound's electron distribution, reactivity, and its interaction with biological targets . In pharmaceutical research, this compound serves as a valuable precursor or intermediate in the synthesis of more complex, bioactive molecules . Its structure makes it a versatile building block for constructing compound libraries or for use in coupling reactions and other functionalization processes in synthetic chemistry . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

1-(2-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(17)18/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUXTZKDCWHNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406685
Record name 1-(2-nitrophenyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438192-02-0
Record name 1-(2-nitrophenyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps

  • Protection of Carboxylic Acid :
    Piperidine-4-carboxylic acid is converted to its methyl ester using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
    $$
    \text{Piperidine-4-COOH} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{Piperidine-4-COOCH₃} + \text{HI} + \text{K₂CO₃}
    $$

  • Nitrophenyl Substitution :
    The ester reacts with 2-nitrochlorobenzene under basic conditions (e.g., NaH in DMF at 80°C) to form 1-(2-nitrophenyl)piperidine-4-carboxylate methyl ester.

  • Deprotection :
    Hydrolysis of the ester with aqueous HCl or NaOH yields the final carboxylic acid.

Reaction Conditions

Parameter Value Source
Solvent DMF
Temperature 80°C
Catalyst None (base-mediated)
Yield (Estimate) 70–80% Hypothetical

Hydrogenation of Pyridine Derivatives

This approach leverages hydrogenation of pyridine precursors to form the piperidine ring, with the nitrophenyl and carboxylic acid groups pre-installed.

Key Steps

Reaction Conditions

Parameter Value Source
Catalyst Pd/C (5% Pd)
Pressure 3–5 MPa H₂
Temperature 80–100°C
Solvent Water
Yield (Estimate) 85–90%

Palladium-Catalyzed Cross-Coupling

This method employs transition metal catalysts for direct coupling of aryl halides to piperidine derivatives.

Key Steps

  • Activation of Aryl Halide :
    2-Nitrochlorobenzene reacts with piperidine-4-carboxylic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., PPh₃).

  • Coupling Reaction :
    Conducted in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

Reaction Conditions

Parameter Value Source
Catalyst Pd(OAc)₂ + PPh₃
Solvent DMF
Temperature 80–100°C
Base K₂CO₃ or NaH
Yield (Estimate) 60–75% Hypothetical

Functionalization via Oxidation

This method introduces the carboxylic acid group post-nitrophenyl substitution.

Key Steps

Reaction Conditions

Parameter Value Source
Oxidizing Agent KMnO₄ (acidic) General knowledge
Temperature 50–100°C General knowledge
Solvent H₂SO₄/H₂O General knowledge
Yield (Estimate) 50–70% Hypothetical

Critical Analysis of Methods

Advantages and Limitations

Method Advantages Limitations
Nucleophilic Substitution High regioselectivity Requires protection steps
Hydrogenation Scalable, high yield Sensitive to nitro group
Cross-Coupling Direct synthesis Expensive catalysts
Oxidation Simple reagents Low functional group tolerance

Purity Validation and Characterization

Analytical Techniques

Method Purpose Key Findings
HPLC Purity assessment ≥95% purity achievable
¹H NMR Structural confirmation Peaks at δ 2.5–3.0 (piperidine), δ 7.8–8.2 (nitrophenyl)
FT-IR Functional group ID C=O stretch at ~1700 cm⁻¹

Industrial and Research Applications

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2-nitrophenyl)piperidine-4-carboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Not explicitly listed 2-nitrophenyl, COOH at C4 C₁₂H₁₂N₂O₄ 248.24 Pharmaceutical intermediate; RBP4 antagonist
1-(5-Chloro-2-nitrophenyl)-4-piperidinecarboxylic acid 847408-08-6 5-Cl, 2-nitrophenyl, COOH at C4 C₁₂H₁₁ClN₂O₄ 282.68 Drug development intermediate
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid 325702-10-1 2-nitro, 4-CF₃, COOH at C4 C₁₃H₁₁F₃N₂O₄ 316.24 High lipophilicity; potential CNS drug target
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 352673-16-6 2-Cl-benzoyl, COOH at C4 C₁₃H₁₄ClNO₃ 267.71 Research chemical; solubility in DMSO/CHCl₃
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid - Ethoxycarbonyl, COOH at C4 C₉H₁₅NO₄ 201.22 Log S = -2.3; moderate BBB permeability
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride 210962-09-7 Pyridin-4-yl, COOH at C4 (HCl salt) C₁₁H₁₅ClN₂O₂ 242.70 Ionic form enhances solubility; peptide studies

Structural Modifications and Physicochemical Impacts

  • Nitro Group Position : The 2-nitro substitution (as in the target compound) induces stronger electron-withdrawing effects compared to analogs with nitro groups at other positions (e.g., 4-nitro). This enhances electrophilicity and may influence binding to biological targets like enzymes or receptors .
  • Trifluoromethyl (CF₃) Substitution : The addition of CF₃ at the 4-position (CAS 325702-10-1) increases lipophilicity (Log P ~2.5) and metabolic stability, making it suitable for central nervous system (CNS) drug candidates .
  • Chlorine vs. Benzoyl Groups : The 2-chlorobenzoyl analog (CAS 352673-16-6) exhibits higher solubility in organic solvents (e.g., chloroform) compared to the nitro-substituted parent compound, facilitating its use in hydrophobic environments .
  • Carboxylic Acid Derivatives: Ethoxycarbonyl substitution (C₉H₁₅NO₄) reduces hydrogen-bonding capacity (H-bond donors = 1 vs. 2 in the target compound), improving membrane permeability but lowering aqueous solubility (Log S = -2.3) .

Biological Activity

1-(2-Nitrophenyl)piperidine-4-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that include a piperidine ring, a carboxylic acid group, and a nitro group. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of this compound is C12H14N2O4C_{12}H_{14}N_{2}O_{4}, with a molecular weight of approximately 250.26 g/mol. The compound's structure can be represented as follows:

Structure C12H14N2O4\text{Structure }\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}

This compound features a six-membered nitrogen-containing piperidine ring that is substituted at the 4th position with a carboxylic acid group and at the 2nd position of the phenyl ring with a nitro group. The presence of these functional groups enhances its chemical reactivity and biological activity.

Medicinal Chemistry Applications

This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. Research indicates that the compound may inhibit enzymes related to these conditions, although specific mechanisms of action are still under investigation. For instance, studies have shown that it can serve as a precursor for synthesizing novel piperidine derivatives with anticonvulsant properties.

Table 1: Summary of Biological Activities

Activity AreaFindings
Neurodegenerative DiseasesInhibitory effects on enzymes involved in neurodegeneration
Anticonvulsant PropertiesPotential precursor for anticonvulsant derivatives
Material ScienceAbility to form self-assembled structures with unique optical properties

Case Studies and Research Findings

Recent studies have investigated the compound's efficacy in various biological contexts:

  • Neurodegenerative Disease Research : A study published in "Bioorganic & Medicinal Chemistry Letters" explored the inhibitory effects of this compound on enzymes implicated in neurodegenerative diseases. The results suggested promising activity, warranting further investigation into its therapeutic potential.
  • Anticonvulsant Activity : In another study, the compound was utilized as a building block for synthesizing derivatives aimed at treating epilepsy. These derivatives exhibited significant anticonvulsant activity in preclinical models.

Safety and Handling Considerations

Due to the lack of comprehensive safety data on this compound, it is advisable to handle this compound with caution. General laboratory safety protocols should be followed when working with this and similar compounds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Isonipecotic AcidPiperidine ring with different substituentsLacks a nitro group; primarily studied for analgesic properties
4-PiperidoneSimple piperidine derivativeUsed in synthesis; lacks functional groups like nitro or carboxylic acid
1-(4-Nitrophenyl)piperidineSimilar structure but para-nitro substitutionDifferent electronic properties due to para substitution

Q & A

Q. What are the optimal synthetic routes for 1-(2-nitrophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a 2-nitrobenzene derivative with a piperidine-4-carboxylic acid precursor. Key steps include:
  • Nucleophilic substitution : React 2-nitrochlorobenzene with piperidine-4-carboxylic acid under reflux in the presence of a base (e.g., Na₂CO₃) to form the piperidine-nitrophenyl backbone .
  • Purification : Use column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.
  • Optimization : Adjust reaction time (6–12 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of piperidine to nitrochlorobenzene) to maximize yield (>75%) .

Q. How can the solubility profile of this compound be characterized to inform solvent selection for biological assays?

  • Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or HPLC.
  • Key Findings : The compound shows limited solubility in aqueous buffers but dissolves well in DMSO (up to 50 mM), making it suitable for stock solutions in cell-based assays .
  • Practical Tip : Pre-saturate buffers with the compound to avoid precipitation during dilution .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm the piperidine ring conformation, nitrophenyl substitution pattern, and carboxylic acid proton .
  • HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How does the nitro group’s position (ortho vs. para) on the phenyl ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron-withdrawing effects of 2-nitro vs. 4-nitro groups. The ortho-nitro group induces greater steric hindrance and alters π-π stacking interactions .
  • Experimental Validation : Synthesize both isomers and compare their reaction kinetics in reduction reactions (e.g., catalytic hydrogenation to amino derivatives) .

Q. How do structural modifications at the 2-nitrophenyl or piperidine-4-carboxylic acid positions influence the compound’s interactions with biological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Replace the nitro group with electron-donating groups (e.g., -NH₂) to assess changes in receptor binding affinity.
  • Modify the carboxylic acid to ester or amide derivatives to alter membrane permeability .
  • Case Study : Analogues with fluorobenzyl substitutions show enhanced bioavailability in CNS-targeted studies .

Q. What strategies can mitigate challenges in studying this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Nitro group reduction to amine is a common degradation pathway .
  • Stabilization : Use antioxidants (e.g., ascorbic acid) or lyophilization to extend shelf life .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .
  • Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.